7-Fluoroquinolin-8-ol
CAS No.: 35048-10-3
Cat. No.: VC2267936
Molecular Formula: C9H6FNO
Molecular Weight: 163.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35048-10-3 |
---|---|
Molecular Formula | C9H6FNO |
Molecular Weight | 163.15 g/mol |
IUPAC Name | 7-fluoroquinolin-8-ol |
Standard InChI | InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H |
Standard InChI Key | LDCRHJNNQVTBNY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C(C=C2)F)O)N=C1 |
Canonical SMILES | C1=CC2=C(C(=C(C=C2)F)O)N=C1 |
Introduction
Chemical Properties and Structural Characterization
Basic Chemical Identity
7-Fluoroquinolin-8-ol (C9H6FNO) is a quinoline derivative characterized by a fluorine atom at the 7-position and a hydroxyl group at the 8-position of the quinoline ring system. With an average molecular mass of 163.151 g/mol, this compound represents an important member of the fluorinated 8-hydroxyquinoline family . The structural arrangement of this molecule contributes to its unique chemical and biological properties.
Structural Specifications
The compound is characterized by the following structural identifiers:
The molecular structure features a bicyclic system with a benzene ring fused to a pyridine ring, where the fluorine atom at position 7 and the hydroxyl group at position 8 are in proximity, creating a specific electronic environment that influences its chemical behavior and interaction capabilities.
Physical Properties
Based on predictive models, 7-fluoroquinolin-8-ol exhibits specific collision cross-section (CCS) values that provide insight into its three-dimensional structure and potential interactions. The following table presents the predicted CCS values for various ionic forms:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 164.05061 | 130.0 |
[M+Na]⁺ | 186.03255 | 144.4 |
[M+NH₄]⁺ | 181.07715 | 139.0 |
[M+K]⁺ | 202.00649 | 137.3 |
[M-H]⁻ | 162.03605 | 131.3 |
[M+Na-2H]⁻ | 184.01800 | 137.6 |
[M]⁺ | 163.04278 | 132.4 |
[M]⁻ | 163.04388 | 132.4 |
These values, derived from computational analysis, provide valuable information for analytical chemistry applications, particularly in mass spectrometry-based identification and characterization .
Synthesis Methodologies
Analogous Synthesis Methods
The synthesis of related compounds such as 2-fluoroquinolin-8-ol provides a potential template for the preparation of 7-fluoroquinolin-8-ol. One documented approach involves:
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Preparation of a precursor compound
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Dissolution in an appropriate solvent (e.g., anhydrous acetonitrile)
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Catalytic hydrogenation using palladium catalysts
For example, a similar compound was synthesized by dissolving a precursor in anhydrous CH₃CN, adding Pd(OH)₂ and Pd/C as catalysts, followed by pressurization with H₂ gas. After filtration through diatomaceous earth and concentration under reduced pressure, the product was obtained as a dark brown viscous solid with approximately 56% yield .
Biological Activity and Applications
Metal Chelation Properties
Comparison with Related Compounds
Structure-Activity Relationships
The properties of 7-fluoroquinolin-8-ol can be better understood by comparing it with related compounds. For instance, 7-chloroquinolin-8-ol (molecular weight: 179.60 g/mol) represents a close structural analog where the fluorine is replaced by chlorine . This substitution alters the electronic properties and potentially the biological activity profile of the compound.
Comparative studies of various 8-hydroxyquinoline derivatives have revealed that the nature and position of substituents significantly influence their:
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Metal chelation properties
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Biological activities including antibacterial properties
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Pharmacokinetic profiles
Current Research and Future Directions
Ongoing Research Areas
Current research on fluorinated 8-hydroxyquinolines focuses on several promising areas:
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Development of metal ionophores for neurodegenerative diseases
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Optimization of enzyme inhibitors for various therapeutic applications
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Enhancement of antimicrobial compounds to address bacterial resistance
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Improvement of pharmacokinetic properties through strategic fluorination
Research Gaps
Despite the potential applications of 7-fluoroquinolin-8-ol, several research gaps remain:
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Limited specific data on synthesis optimization for this particular compound
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Incomplete understanding of its full range of biological activities
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Need for comprehensive toxicological profiling
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Limited structure-activity relationship studies focused specifically on 7-fluoroquinolin-8-ol
Future Research Directions
Future research on 7-fluoroquinolin-8-ol could profitably focus on:
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Development of efficient, scalable synthesis methods
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Comprehensive evaluation of its metal-binding properties and potential applications in metal-related disorders
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Assessment of antimicrobial activity against resistant bacterial strains
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Exploration of its potential as a building block for more complex pharmaceutical candidates
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Detailed toxicological and pharmacokinetic profiling
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